2-Methylnicotinamide

説明

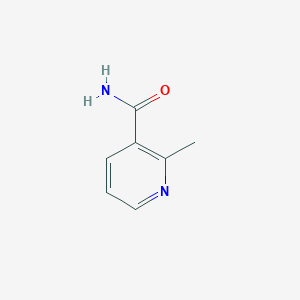

2-Methylnicotinamide is a pyridinecarboxamide that is nicotinamide substituted by a methyl group at the second carbon position. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound has garnered interest due to its potential biological activities and applications in various fields.

特性

IUPAC Name |

2-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYYVMDEUJQWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482082 | |

| Record name | 2-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58539-65-4 | |

| Record name | 2-Methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58539-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058539654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLNICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELT7L45NHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Synthesis of 2-Methylnicotinic Acid Esters

The foundational step in this route involves the preparation of 2-methylnicotinic acid esters, as demonstrated in a patented method. The process begins with the acid-catalyzed reaction of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane to generate a reactive intermediate (compound B). This intermediate undergoes condensation with β-aminocrotonate in methanol or ethanol at 60°C for 5–7 hours, yielding 2-methylnicotinate esters with purities exceeding 98%. For example, methyl 2-methylnicotinate was synthesized with a 71.2% yield using a molar ratio of 1:2.5:3.0 (β-aminocrotonate:tetramethoxypropane:HCl). Ethyl 2-methylnicotinate achieved a 67.0% yield under similar conditions, substituting tetraethoxypropane and p-toluenesulfonic acid.

Reductive Amination and SNAr Coupling Approach

Dual Functionalization Using Titanium Isopropoxide

A novel method reported by RaghunadhAcharyulu et al. employs titanium isopropoxide to mediate both reductive amination and SNAr reactions in a single synthetic sequence. Starting with 4-bromo-2,5-difluorobenzaldehyde, reductive amination with 4-methylpiperazine introduces a methylpiperazinyl group at the para position. Concurrently, SNAr coupling with 2-methoxybenzylamine installs the nicotinamide moiety. This one-pot strategy reduces reaction steps and improves overall yield (reported at 68–72%) compared to traditional multi-step protocols. Characterization via -NMR and -NMR confirmed the structure, with distinct peaks at δ 8.93 ppm (pyridine H-6) and δ 2.19 ppm (methyl group).

Advantages Over Conventional Methods

The use of titanium isopropoxide minimizes side reactions such as over-alkylation or oxidation, which are prevalent in methods employing strong acids or bases. Additionally, this approach eliminates the need for acrolein, a toxic and volatile reagent historically used in pyridine syntheses. The protocol’s versatility is further demonstrated by its applicability to diverse nicotinamide derivatives, enabling rapid structural diversification for drug discovery.

Comparative Analysis of Synthetic Methods

化学反応の分析

Types of Reactions

2-Methylnicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methylpyridine-3-carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 2-methyl-3-aminopyridine using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in water or acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 2-Methylpyridine-3-carboxylic acid.

Reduction: 2-Methyl-3-aminopyridine.

Substitution: Depending on the nucleophile, products can vary widely.

科学的研究の応用

Chemical Applications

2-Methylnicotinamide serves as a critical building block in the synthesis of more complex molecules. It is utilized in various chemical reactions, including:

- Oxidation : It can be oxidized to form 2-Methylpyridine-3-carboxylic acid.

- Reduction : The compound can undergo reduction to yield 2-Methyl-3-aminopyridine.

- Substitution Reactions : Depending on the nucleophile used, the products can vary widely, allowing for the synthesis of numerous derivatives.

Biological Applications

Research has shown that this compound plays a significant role in cellular metabolism and may act as a biomarker for metabolic disorders. Its biological applications include:

- Metabolic Regulation : Studies indicate that it influences the NAD/NADH ratio in cells, which is crucial for various metabolic processes. For instance, N1-methylnicotinamide has been shown to decrease this ratio in erythrocytes, potentially affecting energy metabolism and oxidative stress responses .

- Inflammation and Disease : The compound has been investigated for its anti-inflammatory properties. Derivatives have been found to inhibit IκB kinase β (IKKβ), a key regulator in inflammatory pathways, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis.

Medicinal Applications

The medicinal potential of this compound is being explored extensively:

- Neuroprotection : Animal studies suggest that derivatives of this compound can protect against neurotoxicity and improve cognitive functions by reducing neuroinflammation and enhancing brain-derived neurotrophic factor (BDNF) expression .

- Obesity and Diabetes : Research indicates that serum levels of N1-methylnicotinamide correlate with obesity and type 2 diabetes risk. Increased expression of nicotinamide N-methyltransferase (NNMT) has been linked to insulin resistance, suggesting that this compound could serve as a biomarker for metabolic disturbances .

Industrial Applications

In industrial settings, this compound is used as an intermediate in pharmaceutical production. Its versatility allows it to be incorporated into various formulations aimed at therapeutic applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Oxidation and reduction reactions yield various derivatives |

| Biological Research | Metabolic regulation | Affects NAD/NADH ratios; potential biomarker for metabolic disorders |

| Medicinal Chemistry | Neuroprotection, anti-inflammatory | Protects against neurotoxicity; inhibits inflammatory pathways |

| Industrial Use | Pharmaceutical intermediates | Integral in drug formulation processes |

Case Studies

- Neuroprotective Effects :

- Association with Obesity :

-

Anti-inflammatory Mechanisms :

- Research on derivatives of this compound showed their efficacy in blocking IKKβ activation, thereby reducing inflammatory cytokine production. This positions them as promising candidates for the treatment of chronic inflammatory diseases.

作用機序

The mechanism of action of 2-Methylnicotinamide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in cellular metabolism, such as nicotinamide N-methyltransferase. This enzyme catalyzes the methylation of nicotinamide, leading to the production of this compound. The compound also influences oxidative stress pathways and has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

類似化合物との比較

Similar Compounds

1-Methylnicotinamide: Another methylated derivative of nicotinamide, known for its anti-inflammatory and vasoprotective properties.

Nicotinamide: The parent compound, widely used as a vitamin supplement and in skincare products.

Nicotinic Acid: Another form of vitamin B3, used to treat pellagra and hyperlipidemia.

Uniqueness

2-Methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 1-Methylnicotinamide, which is primarily known for its cardiovascular benefits, this compound has shown potential in modulating metabolic pathways and reducing oxidative stress. This makes it a compound of interest for developing new therapeutic agents.

生物活性

Introduction

2-Methylnicotinamide (MNA) is a metabolite of nicotinamide, gaining attention for its diverse biological activities, particularly in cardiovascular and immune responses. This article explores the biological activity of MNA based on recent studies, presenting findings on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Anti-Thrombotic Activity

MNA has been shown to exhibit significant anti-thrombotic properties in vivo. Research indicates that MNA induces a dose-dependent thrombolytic response in various rat models. Specifically, it enhances the production of prostacyclin (PGI2), which plays a crucial role in inhibiting platelet aggregation and promoting vasodilation. The mechanism involves the activation of cyclooxygenase-2 (COX-2), leading to increased levels of 6-keto-PGF1α in the bloodstream .

Table 1: Summary of MNA's Anti-Thrombotic Effects

| Study Type | Dose Range (mg/kg) | Key Findings |

|---|---|---|

| Normotensive Rats | 3-100 | Dose-dependent thrombolysis |

| Renovascular Hypertensive Rats | 3-30 | Reduced arterial thrombosis |

| Venous Thrombosis Model | N/A | No effect observed |

Immune Modulation

MNA also plays a role in immune modulation . It has been identified as an immune regulatory metabolite that can influence T cell activity. In vitro studies show that MNA induces up-regulation of tumor necrosis factor-alpha (TNFα) while suppressing interferon-gamma (IFN-γ) production in CD4+ T cells. This suggests a potential role for MNA in modulating immune responses, particularly in cancer therapy .

Table 2: Immune Response Modulation by MNA

| Immune Cell Type | Effect of MNA | Mechanism |

|---|---|---|

| CD4+ T Cells | Increased TNFα | Up-regulation |

| CD8+ T Cells | Decreased IFN-γ | Suppression |

Metabolic Disorders

Recent studies have linked MNA levels to metabolic disorders such as type 2 diabetes and insulin resistance. Elevated expression of nicotinamide-N-methyltransferase (NNMT), which converts nicotinamide to MNA, has been observed in individuals with type 2 diabetes. This correlation suggests that MNA may serve as a biomarker for insulin sensitivity and metabolic health .

Case Study: Insulin Resistance and NNMT Expression

A study involving patients undergoing surgical procedures revealed significantly higher NNMT expression and plasma MNA concentrations in those with type 2 diabetes compared to healthy controls. Interventions aimed at improving insulin sensitivity, such as exercise and bariatric surgery, resulted in decreased NNMT expression and plasma MNA levels .

Inflammatory Responses

MNA's anti-inflammatory effects have also been documented. It has been shown to reduce the production of reactive oxygen species (ROS) and other inflammatory mediators in macrophages without significantly affecting cytokine production. This suggests that MNA may exert its anti-inflammatory effects primarily through vascular endothelium interactions rather than direct immune cell suppression .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 2-Methylnicotinamide in laboratory settings?

- Methodological Answer : Synthesis should follow IUPAC nomenclature guidelines, with detailed reaction conditions (e.g., solvent systems, catalysts, temperature) provided to ensure reproducibility. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. For novel derivatives, elemental analysis and X-ray crystallography are recommended. Experimental sections must explicitly state reagent sources, batch numbers, and purity levels to address variability .

Q. How can researchers evaluate the purity and stability of this compound under different storage conditions?

- Methodological Answer : Use accelerated stability testing under controlled temperature (e.g., 25°C, 40°C) and humidity (e.g., 60% RH) to assess degradation kinetics. Analytical techniques like HPLC-MS can identify degradation products, while thermogravimetric analysis (TGA) evaluates thermal stability. Reference standards from authoritative databases (e.g., NIST Chemistry WebBook) should validate analytical methods. Document storage conditions (e.g., inert atmosphere, desiccants) to ensure batch consistency .

Q. What are effective strategies for conducting a literature review on this compound’s biochemical pathways?

- Methodological Answer : Prioritize primary literature from peer-reviewed journals using databases like PubMed and SciFinder. Use Boolean operators to combine keywords (e.g., "this compound AND metabolism"). Critically evaluate sources for bias by assessing funding disclosures, sample sizes, and statistical rigor. Cross-reference mechanistic studies with in vitro enzymatic assays (e.g., NAD+ salvage pathway analyses) to validate claims .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?

- Methodological Answer : Conduct a systematic review with predefined inclusion/exclusion criteria (e.g., study design, dosage ranges, model organisms). Use meta-analysis tools to quantify heterogeneity (e.g., I² statistic) and subgroup analyses to isolate confounding variables (e.g., route of administration, genetic backgrounds). Sensitivity analyses should address outliers, and funnel plots assess publication bias. Transparent reporting via PRISMA guidelines is critical .

Q. What strategies optimize experimental conditions in this compound-related enzymatic assays?

- Methodological Answer : Employ factorial design of experiments (DoE) to test variables (e.g., pH, substrate concentration, cofactors). Use Michaelis-Menten kinetics to derive Km and Vmax values, ensuring statistical power (≥80%) via sample size calculators. Include positive/negative controls (e.g., enzyme inhibitors) and validate assays with internal standards. Replicate experiments across independent labs to confirm reproducibility .

Q. How to design a dose-response study for this compound’s neuroprotective effects in preclinical models?

- Methodological Answer : Use a log-scale dose range (e.g., 0.1–100 mg/kg) in rodent models of neurodegeneration (e.g., MPTP-induced Parkinsonism). Apply nonlinear regression to calculate EC50 values and Hill slopes. Include sham and vehicle controls to isolate compound-specific effects. Histopathological endpoints (e.g., neuronal counts) should be blinded and analyzed with ANOVA followed by post-hoc tests (e.g., Tukey’s). Adhere to ARRIVE guidelines for ethical rigor .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise, verify raw data accessibility, experimental protocols, and statistical methods (e.g., parametric vs. non-parametric tests). Replicate critical experiments using orthogonal assays (e.g., Western blot vs. ELISA) .

- Ethical Compliance : For in vivo studies, document Institutional Animal Care and Use Committee (IACUC) approvals and ARRIVE checklist adherence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。